molecular formula C17H19ClN2O2S B2791100 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine CAS No. 667912-04-1

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine

Cat. No.: B2791100
CAS No.: 667912-04-1
M. Wt: 350.86
InChI Key: VVFGAIPJNPYEAK-UHFFFAOYSA-N
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Description

1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine is a sulfonamide-functionalized piperazine derivative featuring a 4′-chloro-biphenyl sulfonyl group and a methyl substituent on the piperazine ring. This compound is part of a broader class of sulfonylpiperazines, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and ion channels.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-19-10-12-20(13-11-19)23(21,22)17-8-4-15(5-9-17)14-2-6-16(18)7-3-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGAIPJNPYEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, THF, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. It acts as an antagonist to histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound also modulates inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related sulfonylpiperazine derivatives:

Compound Name Substituents on Piperazine Ring Key Functional Groups Molecular Weight (g/mol) Reference(s)
1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine 4′-Chloro-biphenyl sulfonyl, 4-methyl Biphenyl, sulfonyl, methylpiperazine ~391.9* -
1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine Benzhydryl, 4-chlorophenyl sulfonyl Benzhydryl, chlorophenyl sulfonyl 426.96
1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3-Chlorobenzyl, 4-methylphenyl sulfonyl Chlorobenzyl, tosyl 394.31
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine 4-Acetylphenyl sulfonyl, 4-methyl Acetylphenyl sulfonyl 296.35
1-[(4-Chlorophenyl)sulfonyl]-4-[5-(dioxaborolan)pyridin-2-yl]piperazine 4-Chlorophenyl sulfonyl, pyridinyl-dioxaborolane Chlorophenyl sulfonyl, boronate ester 473.78
1-[4-(4-Chlorophenyl)thiazol-2-yl]-4-methylpiperazine 4-Chlorophenylthiazolyl, 4-methyl Thiazole, chlorophenyl 293.82

*Calculated based on molecular formula C₁₈H₁₉ClN₂O₂S.

Key Observations:
  • Biphenyl vs. This may improve binding affinity to hydrophobic pockets in biological targets.
  • Chlorine Positioning : The 4′-chloro substitution on the biphenyl ring (target compound) contrasts with 3-chlorobenzyl () or 4-chlorophenyl () groups, which may alter steric and electronic interactions with target proteins.

Physicochemical Properties

  • Crystallinity : Piperazine sulfonamides often form stable crystalline structures. The biphenyl group in the target compound may adopt a planar conformation, favoring dense crystal packing (similar to ).

Challenges and Opportunities

  • Synthetic Complexity : Introducing the biphenyl sulfonyl group requires multi-step synthesis, including Suzuki coupling for biphenyl formation (as in ) .
  • Bioavailability : High molecular weight (~391.9) and lipophilicity may limit oral bioavailability, necessitating formulation optimization.
  • Therapeutic Potential: Structural similarity to privileged scaffolds (e.g., ) suggests promise in antipsychotic, antiviral, or anticancer drug development .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight387.87 g/mol (theoretical)
logP~3.2 (predicted via ChemAxon)
Solubility (H2O)<0.1 mg/mL (experimental)
Melting Point180–185°C (DSC)

Q. Table 2: Example SAR Modifications

Modification SiteBiological ImpactReference
Biphenyl Chloro PositionPara > meta in receptor affinity
Piperazine MethylationReduced CYP3A4 metabolism
Sulfonyl ReplacementLower solubility, higher logP

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